1-(4-Hydroxyphenyl)-2-(4-methoxybenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The compound 1-(4-hydroxyphenyl)-2-(4-methoxybenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heterocyclic molecule featuring a fused chromeno-pyrrole-dione core. Key structural attributes include:
- 4-Methoxybenzyl at position 2, enhancing lipophilicity.
- Methyl at position 7, introducing steric modulation.
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . This method enables rapid generation of diverse libraries (223 examples reported), positioning the compound as a candidate for drug discovery due to its structural versatility .
Properties
Molecular Formula |
C26H21NO5 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-[(4-methoxyphenyl)methyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H21NO5/c1-15-3-12-21-20(13-15)24(29)22-23(17-6-8-18(28)9-7-17)27(26(30)25(22)32-21)14-16-4-10-19(31-2)11-5-16/h3-13,23,28H,14H2,1-2H3 |
InChI Key |
BUIJHMWAWLDVTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=C(C=C4)OC)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s properties are influenced by its substituents, which differ significantly from related derivatives (Table 1):
Table 1: Substituent Comparison of Key Analogs
Key Observations:
- Hydrogen Bonding : The 4-hydroxyphenyl group in the target compound contrasts with halogenated (e.g., bromo in ) or methoxy-substituted (e.g., ) analogs, suggesting divergent solubility and target-binding profiles.
- Lipophilicity : The 4-methoxybenzyl group in the target compound enhances membrane permeability compared to alkyl or carboxylate substituents in analogs .
- Steric Effects : The 7-methyl group may reduce rotational freedom relative to unsubstituted or bulkier derivatives.
Implications for Drug Discovery
- Diversity-Oriented Synthesis : The target’s synthetic route supports high-throughput screening, unlike stepwise methods for alkyl/aryl derivatives .
- Halogenated Analogs : Bromo/chloro substituents (e.g., ) may improve binding affinity in electron-deficient environments but pose metabolic challenges.
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